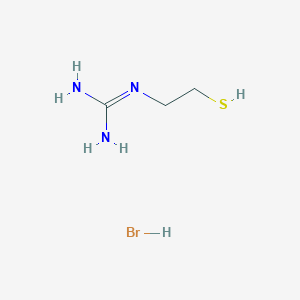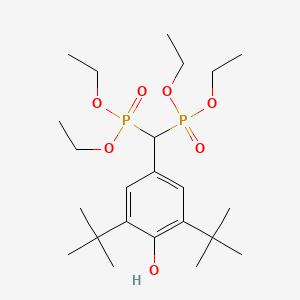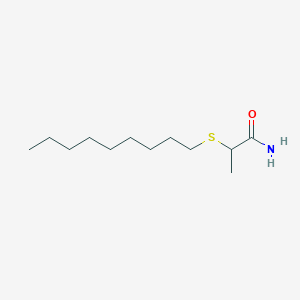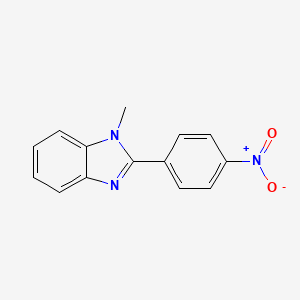
2-(2-Sulfanylethyl)guanidine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Sulfanylethyl)guanidine;hydrobromide is a compound with the molecular formula C3H9N3S·HBr. It is a derivative of guanidine, featuring a sulfanylethyl group attached to the guanidine moiety. This compound is known for its strong basicity and ability to form hydrogen bonds, making it a versatile reagent in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfanylethyl)guanidine;hydrobromide typically involves the reaction of guanidine with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Guanidine+2-Mercaptoethanol+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process .
化学反应分析
Types of Reactions
2-(2-Sulfanylethyl)guanidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium molybdate dihydrate (Na2MoO4·2H2O) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl guanidine derivatives.
科学研究应用
2-(2-Sulfanylethyl)guanidine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of heterocycles.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-(2-Sulfanylethyl)guanidine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanylethyl group can also participate in redox reactions, affecting cellular redox balance .
相似化合物的比较
Similar Compounds
Guanidine monohydrobromide: Similar in structure but lacks the sulfanylethyl group.
2-Mercaptoethylguanidine: Similar but without the hydrobromide component.
N-alkylguanidines: Differ in the alkyl group attached to the guanidine moiety.
Uniqueness
2-(2-Sulfanylethyl)guanidine;hydrobromide is unique due to the presence of both the sulfanylethyl group and the hydrobromide component. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in both nucleophilic and electrophilic reactions .
属性
CAS 编号 |
4337-69-3 |
|---|---|
分子式 |
C3H10BrN3S |
分子量 |
200.10 g/mol |
IUPAC 名称 |
2-(2-sulfanylethyl)guanidine;hydrobromide |
InChI |
InChI=1S/C3H9N3S.BrH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
InChI 键 |
LXVXSQZIJYNERR-UHFFFAOYSA-N |
规范 SMILES |
C(CS)N=C(N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)

![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)


![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)

![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)


![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)

